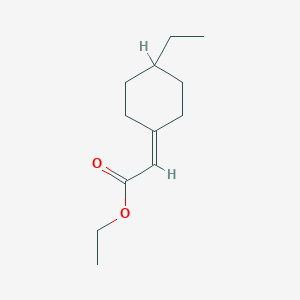
Ethyl 2-(4-ethylcyclohexylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-ethylcyclohexylidene)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a cyclohexylidene ring with an ethyl group and an acetate ester functional group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylcyclohexylidene)acetate typically involves the reaction of 4-ethylcyclohexanone with ethyl acetate in the presence of a base catalyst. The reaction proceeds via a condensation mechanism, where the carbonyl group of the ketone reacts with the ester to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-ethylcyclohexylidene)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Oxidation: Ketones or aldehydes.
Applications De Recherche Scientifique
Ethyl 2-(4-ethylcyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-ethylcyclohexylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors. The cyclohexylidene ring provides structural stability and influences the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacks the cyclohexylidene ring.
Methyl butyrate: Another ester with a different alkyl group and structural configuration.
Uniqueness
Ethyl 2-(4-ethylcyclohexylidene)acetate is unique due to its cyclohexylidene ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to simpler esters like ethyl acetate .
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
ethyl 2-(4-ethylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H20O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
MAYOOWHHJHNDTL-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=CC(=O)OCC)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





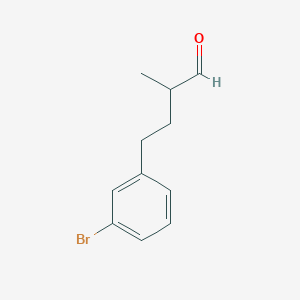
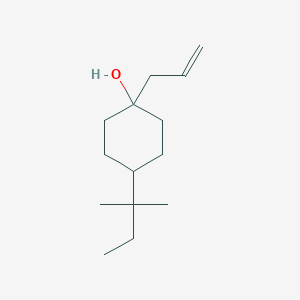
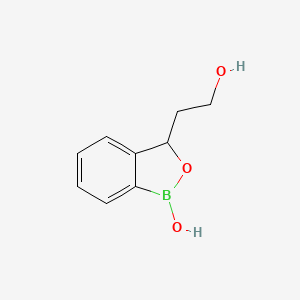
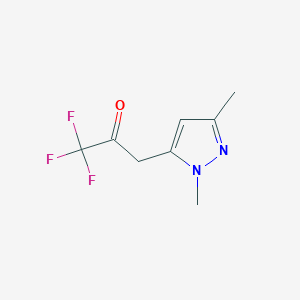
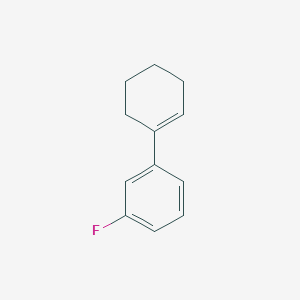
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
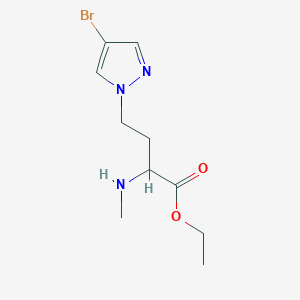
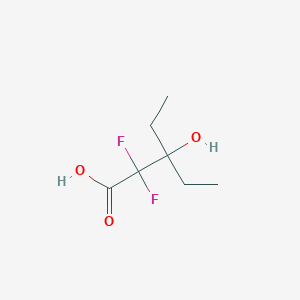
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)

